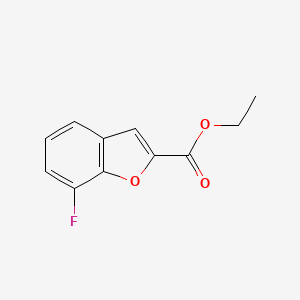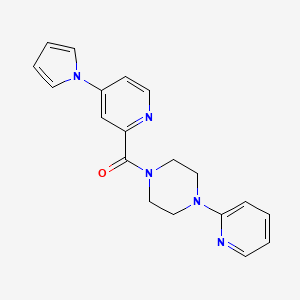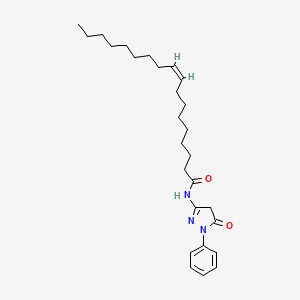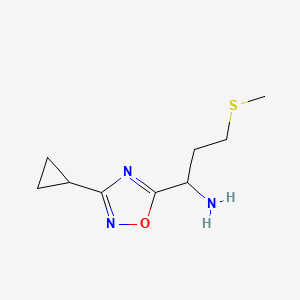
Ethyl 7-Fluorobenzofuran-2-carboxylate
Descripción general
Descripción
Ethyl 7-Fluorobenzofuran-2-carboxylate is a chemical compound with the CAS Number: 1207537-69-6 . It has a molecular weight of 208.19 .
Synthesis Analysis
The synthesis of benzofuran derivatives, including Ethyl 7-Fluorobenzofuran-2-carboxylate, involves several steps. For instance, 2-hydroxy-5-nitrobenzaldehyde can be treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate .Molecular Structure Analysis
The molecular formula of Ethyl 7-Fluorobenzofuran-2-carboxylate is C11H9FO3. This indicates that it contains 11 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis
Ethyl 7-Fluorobenzofuran-2-carboxylate is typically stored at ambient temperature . Its molecular weight is 208.19 .Aplicaciones Científicas De Investigación
Novel Antianxiety Agents : Research conducted by Anzini et al. (2008) on derivatives of Ethyl 7-Fluorobenzofuran-2-carboxylate, specifically Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, highlighted its potential as a novel, highly potent, and safe antianxiety agent. These compounds showed high affinity for central benzodiazepine receptors and were effective in animal models of anxiety without typical benzodiazepine side effects (Anzini et al., 2008).
Synthesis of Thiazole-5-carboxylates : Fong et al. (2004) described a process involving the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate to produce thiazole-5-carboxylate esters. This synthesis highlights the chemical versatility and potential application of ethyl carboxylate derivatives in organic chemistry (Fong et al., 2004).
Optical Properties in Chemical Compounds : Jiang et al. (2012) studied the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from ethyl 3-aryl-1H-pyrazole-5-carboxylate. This research contributes to understanding the optical properties of such compounds, which could be significant in photophysics and photochemistry applications (Jiang et al., 2012).
Liquid Crystalline Properties : Srinivasa et al. (2018) synthesized ethyl 7-hydroxycoumarin-3-carboxylate derivatives to study their liquid crystalline properties. The research demonstrated that these derivatives exhibit interesting mesomorphic (liquid crystal) properties, which could be relevant in material science (Srinivasa et al., 2018).
Anticancer Activity : Mohideen et al. (2017) described the synthesis of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate and evaluated its in vitro anticancer activity. This research adds to the growing body of evidence supporting the potential of ethyl carboxylate derivatives in developing new anticancer drugs (Mohideen et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 7-fluoro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVXIMIRYGWIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-Fluorobenzofuran-2-carboxylate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2375369.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)

![5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2375372.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2375374.png)
![(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2375375.png)

![1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2375378.png)

![Methyl 2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2375380.png)
![1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2375384.png)
![N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2375385.png)